1-(2-Methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol
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Overview
Description
1-(2-Methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methoxy-5-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with a suitable reagent, such as thiourea, under acidic conditions to yield the desired pyrazolo[3,4-d]pyrimidine-4-thiol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic ring and pyrazolo[3,4-d]pyrimidine core can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, alkylated products.
Scientific Research Applications
1-(2-Methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methoxy-5-methylphenyl)pyrimidin-2-amine
- 5-Methoxy-2-methylpyrimidin-4-ol
- 2-Methoxybenzylidene-pyrimidin-2-yl-amine
Uniqueness
1-(2-Methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol stands out due to its unique pyrazolo[3,4-d]pyrimidine core, which imparts distinct biological activity and chemical reactivity. This structural feature differentiates it from other similar compounds and enhances its potential for various applications.
Properties
Molecular Formula |
C13H12N4OS |
---|---|
Molecular Weight |
272.33 g/mol |
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-7H-pyrazolo[3,4-d]pyrimidine-4-thione |
InChI |
InChI=1S/C13H12N4OS/c1-8-3-4-11(18-2)10(5-8)17-12-9(6-16-17)13(19)15-7-14-12/h3-7H,1-2H3,(H,14,15,19) |
InChI Key |
PGEIZBKFGLJXND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2C3=C(C=N2)C(=S)N=CN3 |
Origin of Product |
United States |
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